molecular formula C28H62Br2N2 B14386995 N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide CAS No. 87723-15-7

N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide

Cat. No.: B14386995
CAS No.: 87723-15-7
M. Wt: 586.6 g/mol
InChI Key: HKAKXBFSZZJPGZ-UHFFFAOYSA-L
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Description

N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to form micelles and interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,4-butanediamine with decyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt .

Scientific Research Applications

N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N1,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide involves its interaction with lipid bilayers and biological membranes. The compound disrupts the membrane structure, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~4~-Didodecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diaminium bromide
  • N~1~,N~6~-Didodecyl-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-diaminium bromide
  • N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-ditetradecylpropane-1,3-diaminium bromide

Uniqueness

N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide is unique due to its specific alkyl chain length and quaternary ammonium structure, which confer distinct surfactant properties and biological activities compared to its analogs .

Properties

CAS No.

87723-15-7

Molecular Formula

C28H62Br2N2

Molecular Weight

586.6 g/mol

IUPAC Name

decyl-[4-[decyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide

InChI

InChI=1S/C28H62N2.2BrH/c1-7-9-11-13-15-17-19-21-25-29(3,4)27-23-24-28-30(5,6)26-22-20-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

HKAKXBFSZZJPGZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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